molecular formula C10H10BrNO2 B3060477 1-(6-bromo-5-hydroxyindolin-1-yl)ethanone CAS No. 42443-15-2

1-(6-bromo-5-hydroxyindolin-1-yl)ethanone

Cat. No.: B3060477
CAS No.: 42443-15-2
M. Wt: 256.1 g/mol
InChI Key: YLMUSSQQLTWOLV-UHFFFAOYSA-N
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Description

1-(6-bromo-5-hydroxyindolin-1-yl)ethanone is a chemical compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.1 g/mol . This compound is known for its unique structure, which includes a bromine atom and a hydroxy group attached to an indoline ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-5-hydroxyindolin-1-yl)ethanone typically involves the bromination of 5-hydroxyindoline followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for the acetylation step . The reactions are usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-5-hydroxyindolin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 1-(6-bromo-5-oxoindolin-1-yl)ethanone.

    Reduction: 1-(5-hydroxyindolin-1-yl)ethanone.

    Substitution: 1-(6-substituted-5-hydroxyindolin-1-yl)ethanone.

Scientific Research Applications

1-(6-bromo-5-hydroxyindolin-1-yl)ethanone is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-(6-bromo-5-hydroxyindolin-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress and signal transduction pathways[5][5].

Comparison with Similar Compounds

Similar Compounds

    1-(5-hydroxyindolin-1-yl)ethanone: Lacks the bromine atom, leading to different reactivity and biological activity.

    1-(6-chloro-5-hydroxyindolin-1-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and applications.

    1-(6-bromo-5-methoxyindolin-1-yl)ethanone:

Uniqueness

1-(6-bromo-5-hydroxyindolin-1-yl)ethanone is unique due to the presence of both a bromine atom and a hydroxy group on the indoline ring. This combination imparts distinct chemical properties, making it valuable in various research applications and differentiating it from similar compounds .

Properties

IUPAC Name

1-(6-bromo-5-hydroxy-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-6(13)12-3-2-7-4-10(14)8(11)5-9(7)12/h4-5,14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMUSSQQLTWOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620599
Record name 1-(6-Bromo-5-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42443-15-2
Record name 1-(6-Bromo-5-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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